molecular formula C21H13Cl2N5O3 B11696838 (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11696838
M. Wt: 454.3 g/mol
InChI Key: JQZRFTUXVNEXET-UHFFFAOYSA-N
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Description

The compound (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule characterized by its unique structure, which includes dichlorophenyl, nitrophenyl, and phenyl groups attached to a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dichlorophenylhydrazine with 4-nitrobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with phenylhydrazine and an appropriate diketone under acidic or basic conditions to yield the final pyrazolone product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an aminophenyl derivative, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-methylphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-chlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinity, making it valuable for specific applications.

Properties

Molecular Formula

C21H13Cl2N5O3

Molecular Weight

454.3 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H13Cl2N5O3/c22-14-6-11-18(17(23)12-14)24-25-20-19(13-4-2-1-3-5-13)26-27(21(20)29)15-7-9-16(10-8-15)28(30)31/h1-12,26H

InChI Key

JQZRFTUXVNEXET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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